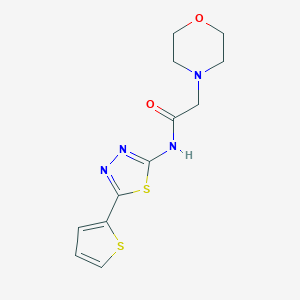![molecular formula C22H21N3OS2 B292046 N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide](/img/structure/B292046.png)
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine ring, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide typically involves the reaction of thiophene-2-carboxylic acid with N-phenylpiperazine in the presence of a carbothioylating agent. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylpiperazine: A simpler compound with similar structural features.
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the piperazine and phenyl groups.
N-(4-phenylpiperazine-1-carbothioyl)thiophene-2-carboxamide: Similar but without the N-phenyl group.
Uniqueness
N-phenyl-N-[(4-phenyl-1-piperazinyl)carbothioyl]-2-thiophenecarboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H21N3OS2 |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
N-phenyl-N-(4-phenylpiperazine-1-carbothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C22H21N3OS2/c26-21(20-12-7-17-28-20)25(19-10-5-2-6-11-19)22(27)24-15-13-23(14-16-24)18-8-3-1-4-9-18/h1-12,17H,13-16H2 |
Clé InChI |
GHOMTOKRYXRAQH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)N(C3=CC=CC=C3)C(=O)C4=CC=CS4 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=S)N(C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B291963.png)
![6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291964.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B291969.png)
![2-morpholin-4-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B291970.png)
![2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine](/img/structure/B291971.png)
![7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B291972.png)
![1-{[4-(4-fluorophenyl)-1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetone](/img/structure/B291975.png)
![11-(4-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291978.png)
![3,5-dimethyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291980.png)
![11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291981.png)

![2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291984.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291985.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B291986.png)
